molecular formula C18H20FN5O2 B2685504 9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893952-69-7

9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2685504
CAS RN: 893952-69-7
M. Wt: 357.389
InChI Key: OGVNBIAVLLVBEL-UHFFFAOYSA-N
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Description

The compound “9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidine and its fused derivatives have been of interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies. For instance, functionalized pyrimidine-2,4-diones can cyclize intramolecularly to yield novel furo [2″,3″:4′,5′]isoxazolo [3′,4′:4,5]pyrido [2,3- d ]pyrimidines . Another study reported the reaction of urea with a β-ketoester to furnish 6,7,8,9-tetrahydro-9-phenyl-1 H -cyclohepta [ d ]pyrimidine-2,4- (3 H,5 H)-dione .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been explored in several studies. For instance, the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They also show promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVNBIAVLLVBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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